molecular formula C24H21N3O2S2 B5036830 N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide

N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B5036830
M. Wt: 447.6 g/mol
InChI Key: SNZPJJDIOAYMAF-UHFFFAOYSA-N
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Description

N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions The naphthalene ring is then introduced through a coupling reaction, followed by the attachment of the benzamide moiety

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds.

Scientific Research Applications

N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-2-14-29-18-12-10-17(11-13-18)22(28)26-23(30)27-24-25-21(15-31-24)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,2,14H2,1H3,(H2,25,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZPJJDIOAYMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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